molecular formula C31H37Cl3N8O2 B1193654 SY-1365 HCl

SY-1365 HCl

カタログ番号 B1193654
分子量: 660.041
InChIキー: LGUUUIPUJUYZHH-HVPSOQEKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SY-1365 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), with potential antineoplastic activity. Upon administration, SY-1365 binds to and inhibits CDK7, thereby inhibiting CDK7-mediated signal transduction pathways. This inhibits cell growth of CDK7-overexpressing tumor cells. CDK7, a serine/threonine kinase, plays a key role in cell proliferation;  CDK7 is overexpressed in a variety of tumor cell types.

科学的研究の応用

Cancer Treatment and Management

SY-1365 HCl, as a selective CDK7 inhibitor, has shown promise in cancer treatment. It has been found to inhibit cell growth in various cancer types at nanomolar concentrations, decreasing the levels of MCL1 protein. Cancer cells with low BCL-XL expression were more sensitive to SY-1365. This inhibitor demonstrated significant anti-tumor effects in multiple acute myeloid leukemia (AML) xenograft models and showed potential in ovarian and breast cancer patient populations (Hu et al., 2019).

Impact on Breast Cancer

SY-1365 has shown effectiveness specifically in triple negative breast cancer (TNBC) cell lines. The responsiveness of TNBC cells to SY-1365 is predicted by the expression of BCL2L1 (BCL-XL) and the presence of MYC super-enhancers. This finding suggests that SY-1365 could be effective in treating transcriptionally addicted cancers, particularly those with a certain epigenetic and transcriptional program, as seen in TNBC (Rajagopal et al., 2018).

Efficacy in Ovarian Cancer

SY-1365 has been evaluated for its potency against ovarian cancer models. It induced cytotoxicity in ovarian carcinoma cell lines and showed robust responses in preclinical models of heavily pretreated ovarian cancer, including PARP-inhibitor and platinum-resistant types. This highlights the potential of SY-1365 as a promising therapeutic agent for ovarian cancer (Konstantinopoulos et al., 2018).

Broad Spectrum Anti-tumor Activity

SY-1365 has been identified to exhibit anti-tumor activity in multiple preclinical models of aggressive solid tumors. It induces apoptosis in various solid tumor cell lines, including breast, ovarian, colorectal, and lung cancer cells. This suggests that SY-1365 could be a versatile therapeutic agent against a range of solid tumors (Hu et al., 2017).

Pharmacokinetics and Pharmacodynamics

An in-depth study of SY-1365's pharmacokinetics (PK) and pharmacodynamics (PD) provided insights into its mechanism of action. This research supported the selection of a dosing regimen for SY-1365 in clinical trials, emphasizing its potential in the treatment of various cancers including TNBC and AML (Waters et al., 2018).

特性

製品名

SY-1365 HCl

分子式

C31H37Cl3N8O2

分子量

660.041

IUPAC名

N-[(1S,3R)-3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]-1-methylcyclohexyl]-5-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2-pyridinecarboxamide dihydrochloride

InChI

InChI=1S/C31H35ClN8O2.2ClH/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25;;/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38);2*1H/b11-7+;;/t20-,31+;;/m1../s1

InChIキー

LGUUUIPUJUYZHH-HVPSOQEKSA-N

SMILES

O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@]2(C)C[C@H](NC3=NC=C(Cl)C(C4=CNC5=C4C=CC=C5)=N3)CCC2.[H]Cl.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SY-1365;  SY 1365;  SY1365;  SY-1365 HCl;  SY-1365 dihydrocloride;  SY-1365 2HCl

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SY-1365 HCl
Reactant of Route 2
Reactant of Route 2
SY-1365 HCl
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
SY-1365 HCl
Reactant of Route 4
Reactant of Route 4
SY-1365 HCl
Reactant of Route 5
SY-1365 HCl
Reactant of Route 6
Reactant of Route 6
SY-1365 HCl

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。